5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
CAS No.: 1261898-53-6
VCID: VC11770764
Molecular Formula: C15H10F2O4
Molecular Weight: 292.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
The compound 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is a complex organic molecule that belongs to the class of benzoic acids. It is characterized by the presence of fluorine and methoxycarbonyl groups attached to a phenyl ring, which is further linked to a benzoic acid moiety. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties. Biological ActivityWhile specific biological activity data for 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is not available, compounds with similar structures often exhibit antimicrobial or antifungal properties. For example, derivatives of benzofurancarboxylic acids have shown antimicrobial activity against Gram-positive bacteria and fungi . Potential Applications
Data TableGiven the lack of specific data on 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, a comparative table with similar compounds can provide insight into potential properties:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1261898-53-6 | ||||||||||||
Product Name | 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid | ||||||||||||
Molecular Formula | C15H10F2O4 | ||||||||||||
Molecular Weight | 292.23 g/mol | ||||||||||||
IUPAC Name | 3-fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid | ||||||||||||
Standard InChI | InChI=1S/C15H10F2O4/c1-21-15(20)12-3-2-8(7-13(12)17)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19) | ||||||||||||
Standard InChIKey | QWYHVNOPMCLMIO-UHFFFAOYSA-N | ||||||||||||
SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F | ||||||||||||
Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F | ||||||||||||
PubChem Compound | 53227965 | ||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume